molecular formula C14H10ClFO3 B2993102 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938357-14-3

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2993102
CAS No.: 938357-14-3
M. Wt: 280.68
InChI Key: CRMIZRYPUJTRSG-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid (molecular formula: C₁₄H₉ClFO₃) is a halogenated benzoic acid derivative featuring a 2-fluorobenzyloxy substituent at the 2-position and a chlorine atom at the 5-position of the aromatic ring. This compound is structurally characterized by its benzyl ether linkage, which introduces steric bulk and electronic effects due to the fluorine atom on the benzyl group.

Properties

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMIZRYPUJTRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.

    Etherification: The hydroxyl group at the 2-position is etherified with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid: can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 5-amino-2-[(2-fluorobenzyl)oxy]benzoic acid.

    Oxidation: Products include 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.

    Reduction: Products include 5-chloro-2-[(2-fluorobenzyl)oxy]benzyl alcohol.

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: : It may be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and fluorobenzyl groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications References
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid C₁₄H₉ClFO₃ -Cl (5), -O-(2-F-benzyl) (2) 285.67 Discontinued; potential scaffold for drug design
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₃FO₂ -Cl (5), -O-(2-Cl-6-F-benzyl) (2), -COCl 333.56 Reactive acyl chloride intermediate; enhanced electrophilicity due to additional Cl
5-Chloro-2-propoxybenzoic acid C₁₀H₁₁ClO₃ -Cl (5), -O-(propyl) (2) 214.65 Higher lipophilicity; simpler alkyl chain
5-Chloro-2-hydroxybenzoic acid C₇H₅ClO₃ -Cl (5), -OH (2) 172.56 Increased solubility via H-bonding; precursor for esters
5-Chloro-2-fluorobenzoic acid C₇H₄ClFO₂ -Cl (5), -F (2) 174.56 Enhanced acidity (pKa ~2.5); used in coordination chemistry

Impact of Halogen Substituents

  • Fluorine vs. In contrast, 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride () has an additional chlorine at the benzyl group, increasing molecular weight and reactivity, making it suitable for further derivatization (e.g., amide formation) .
  • Chlorine Position : 5-Chloro-2-fluorobenzoic acid () lacks the benzyloxy group but retains chlorine and fluorine on the aromatic ring. Its simpler structure may favor pharmacokinetic properties like faster clearance .

Functional Group Modifications

Ether vs. Ester Linkages

  • The benzyl ether in this compound provides hydrolytic stability compared to ester-containing analogs like methyl 4-amino-2-fluoro-5-methoxybenzoate (). However, esters (e.g., 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester, ) are more reactive toward nucleophilic substitution, enabling stepwise synthetic modifications .

Amino and Hydroxy Derivatives

  • Compounds such as 4-((1S)-1-{[5-chloro-2-(4-fluorophenoxy)benzoyl]amino}ethyl)-benzoic acid () incorporate amino groups, enabling hydrogen bonding and targeting enzyme active sites. This contrasts with the hydroxyl group in 5-Chloro-2-hydroxybenzoic acid (), which increases solubility but reduces membrane permeability .

Biological Activity

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid is a synthetic compound that has garnered attention in biochemical research and drug development due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a chloro group at the 5-position and a 2-fluorobenzyl ether at the 2-position. Its molecular formula is C14H10ClFO3C_{14}H_{10}ClFO_{3} with a molecular weight of approximately 280.68 g/mol. The presence of halogen substituents (chlorine and fluorine) may influence its biological interactions, solubility, and permeability, making it an interesting candidate for drug design.

Recent studies suggest that this compound acts through various biological pathways:

  • Proteomics Applications : The compound is utilized in proteomics research due to its ability to interact with proteins, potentially influencing their activity or stability .
  • Inhibitory Activity : Similar compounds have shown inhibitory activity against enzymes such as HIV-1 integrase. The presence of halogenated groups has been associated with enhanced binding affinity to specific enzyme targets .

Research Findings

  • Cytotoxicity : Preliminary evaluations indicate that halogenated benzoic acids can exhibit cytotoxic effects on cancer cell lines. The specific IC50 values for this compound are yet to be established but are expected to be comparable to those of structurally similar compounds .
  • Binding Affinity Studies : The unique substitution pattern of this compound may enhance its binding affinity to targets involved in cancer progression, particularly through mechanisms involving apoptosis regulation .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other halogenated benzoic acids:

Compound NameMolecular FormulaNotable Activity
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acidC14H10BrFO3Similar inhibitory activity
4-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acidC14H10ClFO3Enhanced enzyme binding
5-Chloro-3-(trifluoromethyl)benzoic acidC8H4ClF3O2Potent against various targets

The structural differences among these compounds can lead to variations in their biological activities, emphasizing the importance of specific substituent positions in drug design.

Case Studies

  • Synthesis and Biological Evaluation : A study focused on synthesizing derivatives of benzoic acids, including this compound, demonstrated promising results in terms of their inhibitory effects on cancer cell lines .
  • Drug Development Potential : The compound's ability to modulate protein interactions suggests potential applications in developing therapies targeting specific pathways in diseases such as cancer.

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